1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Based on the structural similarity to other indole-based compounds, it can be hypothesized that it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
If ftsz is indeed a target, the compound could affect bacterial cell division, potentially leading to inhibition of bacterial growth .
Result of Action
If it does inhibit ftsz, it could potentially lead to the inhibition of bacterial cell division, thereby preventing bacterial growth .
Preparation Methods
The synthesis of 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroindole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation of the indole ring.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.
Major Products: The major products of these reactions include carboxylic acids, alcohols, and various substituted indole derivatives.
Scientific Research Applications
1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
1-(4-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone can be compared with other indole derivatives:
Similar Compounds: Compounds such as indole-3-acetic acid, 4-chloroindole, and 1-methyl-1H-indole-3-carboxaldehyde share structural similarities.
Uniqueness: The presence of the trifluoroethanone group distinguishes it from other indole derivatives, potentially enhancing its biological activity and stability.
Comparison: Compared to indole-3-acetic acid, which is a natural plant hormone, this compound is more synthetically versatile and can be modified to produce a wide range of bioactive compounds.
Properties
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNBWVRFDXMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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